N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide
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Overview
Description
N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide is a compound that features an imidazole ring, a cyanophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of microwave-promoted methods to decrease reaction times and the use of less toxic reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The cyanophenyl group can enhance binding affinity through π-π interactions, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of enzymes or receptors, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and cyanophenyl-containing molecules. Examples include:
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Entacapone: A catechol-O-methyltransferase inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring allows for versatile chemical reactivity, while the cyanophenyl group enhances binding interactions. The prop-2-enamide moiety provides additional sites for interaction, making this compound a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-14(19)17-9-13-16-8-12(18-13)11-5-3-4-10(6-11)7-15/h2-6,8H,1,9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRYTWXXPZDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=C(N1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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